3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,1-diphenylurea
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Overview
Description
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,1-diphenylurea is a complex organic compound that features a pyrazolone core structure
Preparation Methods
The synthesis of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,1-diphenylurea typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,1-diphenylurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,1-diphenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioylbenzamide: This compound has a similar core structure but different functional groups, leading to distinct properties and applications.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Another related compound with variations in the substituents, affecting its chemical behavior and uses.
Properties
Molecular Formula |
C24H22N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,1-diphenylurea |
InChI |
InChI=1S/C24H22N4O2/c1-18-22(23(29)28(26(18)2)21-16-10-5-11-17-21)25-24(30)27(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-17H,1-2H3,(H,25,30) |
InChI Key |
JPWMMFOBHNJKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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